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molecular formula C6H3Cl4NO B1353423 2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone CAS No. 72652-31-4

2,2,2-trichloro-1-(4-chloro-1H-pyrrol-2-yl)ethanone

Cat. No. B1353423
M. Wt: 246.9 g/mol
InChI Key: UKLOTOWQAZVCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133995B2

Procedure details

To a solution of 2-(trichloroacetyl)pyrrole (4.0 g, 18.83 mmol) in chloroform (28 ml) at 0° C. was added sulfuryl chloride (13 mL, 13.2 mmol). The mixture was stirred for 17 hours at room temperature. TLC analysis indicated 50% conversion of starting material. Sulfuryl chloride (13 mL, 13.2 mmol) was added and the reaction mixture was stirred for another 4 hours at room temperature. The reaction was quenched with distilled water (50 mL). CH2Cl2 (50 mL) was added to the reaction and the solution was transferred to a separatory funnel and the organic layer was isolated while the aqueous layer was back extracted with CH2Cl2 (2×50 mL). The combined organic layers were collected, dried (MgSO4), filtered, and concentrated in vacuo to yield 3.5 g of the above compound (14.18 mmol, yield 75%). 1H-NMR (CDCl3-d1) δ 9.45 (s, 1H), 7.27 (dd, J=2.8, 1.6, 1H), 7.12 (dd, J=3.2, 1.6 Hz, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:11])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].S(Cl)([Cl:15])(=O)=O>C(Cl)(Cl)Cl>[Cl:11][C:2]([Cl:1])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[C:8]([Cl:15])[CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC(C(=O)C=1NC=CC1)(Cl)Cl
Name
Quantity
13 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
28 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 17 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for another 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with distilled water (50 mL)
ADDITION
Type
ADDITION
Details
CH2Cl2 (50 mL) was added to the reaction
CUSTOM
Type
CUSTOM
Details
the solution was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the organic layer was isolated while the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was back extracted with CH2Cl2 (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC(C(=O)C=1NC=C(C1)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.18 mmol
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 107.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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